molecular formula C22H14ClFN2OS B215008 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

Cat. No. B215008
M. Wt: 408.9 g/mol
InChI Key: RPGXVYFOABIXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one, also known as TAK-491, is a novel compound with potential therapeutic applications in various fields of medicine.

Mechanism of Action

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one is a calcium channel blocker, which means that it works by inhibiting the influx of calcium ions into cells. This inhibition leads to a reduction in the contractility of cardiac and smooth muscle cells, resulting in a decrease in blood pressure and an improvement in cardiac function. In addition, 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure, an improvement in cardiac function, and a decrease in the size of myocardial infarction. In addition, 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one. One potential area of research is the development of new formulations of 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one, which may improve its bioavailability and efficacy. In addition, further research is needed to explore the potential therapeutic applications of 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one in various fields of medicine, including cardiovascular medicine and oncology. Finally, more research is needed to understand the mechanism of action of 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one, which may lead to the development of new compounds with similar therapeutic effects.

Synthesis Methods

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one is synthesized through a multi-step process, which involves the reaction of 4-fluoroaniline with 7-chloro-1,3-dihydro-2H-benzimidazol-2-one, followed by the reaction of the resulting intermediate with 2-methyl-2-oxazoline. The final product is obtained through the reaction of the intermediate with 2-aminothiophenol. This method has been reported to yield 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one with a purity of more than 99%.

Scientific Research Applications

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been the subject of extensive scientific research, with potential applications in various fields of medicine. In cardiovascular medicine, 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has been studied for its potential use as a treatment for hypertension, heart failure, and myocardial infarction. In addition, 7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

7-chloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one

Molecular Formula

C22H14ClFN2OS

Molecular Weight

408.9 g/mol

IUPAC Name

7//'-chloro-4//'-(4-fluorophenyl)spiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one

InChI

InChI=1S/C22H14ClFN2OS/c23-14-7-10-20-18(11-14)25-19(13-5-8-15(24)9-6-13)12-22(28-20)16-3-1-2-4-17(16)26-21(22)27/h1-12,25H,(H,26,27)

InChI Key

RPGXVYFOABIXFE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C=C(NC4=C(S3)C=CC(=C4)Cl)C5=CC=C(C=C5)F)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C3(C=C(NC4=C(S3)C=CC(=C4)Cl)C5=CC=C(C=C5)F)C(=O)N2

Origin of Product

United States

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